3-Bromobutyronitrile

Overview

Description

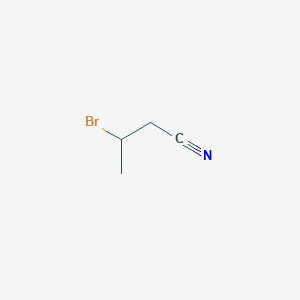

3-Bromobutyronitrile is an organic compound with the molecular formula C4H6BrN. It is characterized by the presence of a bromine atom attached to a butyronitrile chain. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobutyronitrile typically involves halogenation reactions. One common method is the bromination of butyronitrile using bromine or a bromine-containing reagent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the carbon chain.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale halogenation processes. These processes often involve the use of bromine or other brominating agents in the presence of catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromobutyronitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted butyronitriles.

Elimination Reactions: Under certain conditions, this compound can undergo dehydrobromination to form crotonitrile or other unsaturated nitriles.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for selective bromination under mild conditions.

Sodium Hydroxide (NaOH): Employed in substitution reactions to replace the bromine atom with a hydroxyl group.

Catalysts: Various catalysts, such as palladium or platinum, can be used to facilitate specific reactions.

Major Products

Substituted Butyronitriles: Formed through substitution reactions.

Crotonitrile: A major product of dehydrobromination reactions.

Addition Products: Formed through addition reactions with nucleophiles.

Scientific Research Applications

3-Bromobutyronitrile has several applications in scientific research, including:

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Microwave Irradiation: Plays a role in the selective transformation of flavanones to 3-bromoflavones and flavones under microwave irradiation.

Herbicide Resistance: Research on transgenic plants expressing a bacterial detoxification gene showed the use of a gene encoding a specific nitrilase that converts the herbicide bromoxynil to a metabolite.

Formation of Cyclopropane Derivatives: Used in the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles to form cyclopropane bis-lactones.

Anticancer Properties: 3-Bromopyruvate, a derivative of this compound, has been presented as a potent anticancer agent.

Mechanism of Action

The mechanism of action of 3-Bromobutyronitrile involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the nitrile group. The bromine atom can act as a leaving group in substitution and elimination reactions, while the nitrile group can participate in nucleophilic addition reactions. These properties make this compound a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

3-Bromopropionitrile: Similar structure but with a shorter carbon chain.

4-Bromobutyronitrile: Similar structure but with the bromine atom at a different position on the carbon chain.

3-Chlorobutyronitrile: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

3-Bromobutyronitrile is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom and the nitrile group. This combination allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and scientific research.

Biological Activity

3-Bromobutyronitrile (3-BBN) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and environmental biochemistry. This article explores the biological activity of 3-BBN, including its synthesis, mechanisms of action, and relevant case studies.

This compound is a haloalkane characterized by the presence of a bromine atom attached to a butyronitrile backbone. The compound can be synthesized through various methods, including halogenation of butyronitrile or via nucleophilic substitution reactions. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its role as an intermediate in organic synthesis and its potential therapeutic applications. Below are key areas where 3-BBN exhibits notable biological activity.

1. Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. A study reported minimum inhibitory concentrations (MICs) against common pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These findings suggest that 3-BBN could be explored for use in treating infections caused by these microorganisms .

2. Biochemical Mechanisms

The mechanism of action for this compound involves its interaction with cellular components leading to disruption of essential metabolic pathways. Specifically, it may inhibit enzyme activities critical for bacterial survival, such as dehalogenases which are involved in haloalkane metabolism .

In a study focusing on haloalkane dehalogenases, 4-bromobutyronitrile was shown to be a substrate for these enzymes, indicating that similar compounds might also interact with microbial metabolic pathways .

3. Toxicological Studies

While exploring the biological activity of 3-BBN, it is crucial to assess its toxicological profile. Studies indicate that exposure to high concentrations can lead to cytotoxic effects in mammalian cell lines. The compound's toxicity is attributed to its ability to form reactive intermediates that can damage cellular macromolecules.

A recent study evaluated the cytotoxic effects of 3-BBN on human liver cells, reporting an IC50 value of approximately 30 µM, indicating moderate toxicity at higher concentrations .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The study concluded that the compound exhibited promising activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than traditional antibiotics .

Case Study 2: Environmental Impact

Another area of research focused on the environmental implications of using this compound in industrial applications. Studies showed that when released into aquatic environments, it could undergo biodegradation facilitated by specific microbial populations capable of utilizing it as a carbon source . This highlights both its potential utility and risks associated with environmental contamination.

Properties

IUPAC Name |

3-bromobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN/c1-4(5)2-3-6/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXSHBIQMDKTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338468 | |

| Record name | 3-Bromobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20965-20-2 | |

| Record name | 3-Bromobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper regarding 3-Bromobutyronitrile?

A1: The research paper investigates the kinetics and mechanisms involved in the pyrolysis of this compound []. The authors aim to determine the preferred pathway of elimination during the pyrolysis reaction. This information is crucial for understanding the compound's thermal decomposition behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.